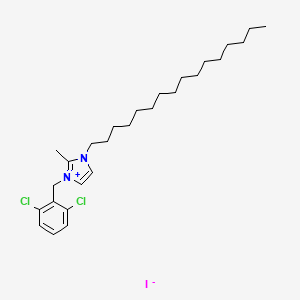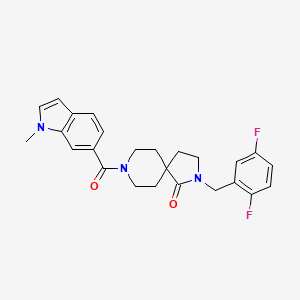
Ripk1-IN-14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ripk1-IN-14 is a small molecule inhibitor targeting receptor-interacting serine/threonine-protein kinase 1 (RIPK1). RIPK1 is a crucial mediator of cell death and inflammation, playing a significant role in various diseases, including autoimmune, inflammatory, neurodegenerative, ischemic, and acute conditions . This compound has shown potential in preclinical models and clinical trials, making it a promising candidate for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ripk1-IN-14 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions.
Industrial Production Methods: Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves scaling up the synthetic route, optimizing reaction parameters such as temperature, pressure, and solvent choice, and implementing purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Ripk1-IN-14 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include palladium catalysts, nucleophiles, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions are intermediates and final compounds with enhanced biological activity and selectivity towards RIPK1. These products are characterized using techniques like nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography .
Scientific Research Applications
Ripk1-IN-14 has a wide range of scientific research applications, including:
Chemistry: this compound serves as a chemical probe for studying the role of RIPK1 in various cellular processes.
Biology: In biological research, this compound is used to investigate the signaling pathways mediated by RIPK1.
Medicine: this compound has shown potential in treating diseases such as autoimmune disorders, neurodegenerative diseases, and inflammatory conditions.
Industry: this compound is used in the pharmaceutical industry for the development of new drugs targeting RIPK1.
Mechanism of Action
Ripk1-IN-14 is compared with other similar compounds, such as GSK2656157 and UAMC-3861, which also target RIPK1 . While GSK2656157 is a potent inhibitor of both RIPK1 and protein kinase R-like endoplasmic reticulum kinase, this compound exhibits higher selectivity towards RIPK1 . UAMC-3861, on the other hand, is a more selective inhibitor of RIPK1 over protein kinase R-like endoplasmic reticulum kinase . The unique hydrophobic pocket in the allosteric regulatory domain of RIPK1 targeted by this compound distinguishes it from other inhibitors, making it a valuable tool for studying RIPK1-mediated signaling pathways .
Comparison with Similar Compounds
- GSK2656157
- UAMC-3861
- AMG44
Ripk1-IN-14’s selectivity and potency make it a promising candidate for therapeutic applications and scientific research.
Properties
Molecular Formula |
C25H25F2N3O2 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-[(2,5-difluorophenyl)methyl]-8-(1-methylindole-6-carbonyl)-2,8-diazaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C25H25F2N3O2/c1-28-10-6-17-2-3-18(15-22(17)28)23(31)29-11-7-25(8-12-29)9-13-30(24(25)32)16-19-14-20(26)4-5-21(19)27/h2-6,10,14-15H,7-9,11-13,16H2,1H3 |
InChI Key |
YATBYSZORSKSPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)N3CCC4(CC3)CCN(C4=O)CC5=C(C=CC(=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


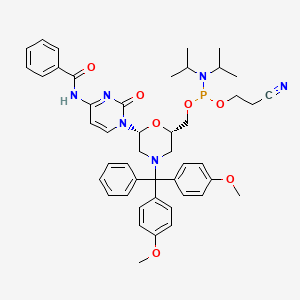
![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one](/img/structure/B12396567.png)
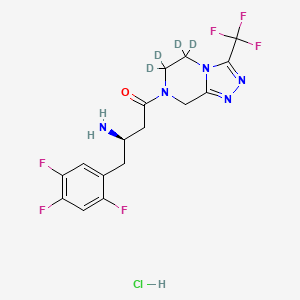

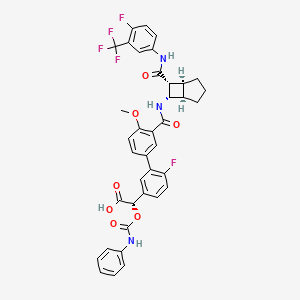
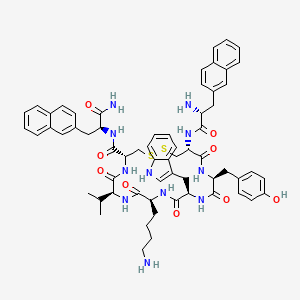
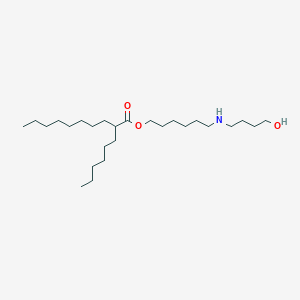
![3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12396617.png)
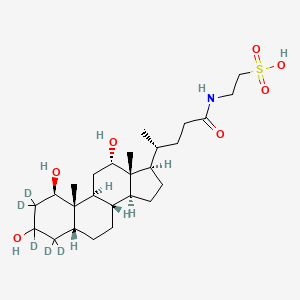
![2-[3-(5-Chloro-6-piperazin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine;dihydrochloride](/img/structure/B12396622.png)
![RC-160 [Lys(Boc)]](/img/structure/B12396626.png)

